Lithium;silver
Description
Lithium (Li) and silver (Ag) form a range of compounds and composites with unique electrochemical, structural, and functional properties. Lithium, a lightweight alkali metal, is highly reactive and widely used in energy storage systems, while silver, a noble transition metal, exhibits excellent electrical conductivity and catalytic activity. Their interactions in intermetallic phases, composites, or hybrid materials have gained attention for applications in batteries, optoelectronics, and catalysis. For instance, lithium–silver alloys and composites are studied for their ability to suppress lithium dendrite growth in batteries , enhance lithiophilicity in anode materials , and modify optical properties in nanostructured systems .
Structure
2D Structure
Properties
CAS No. |
12002-78-7 |
|---|---|
Molecular Formula |
AgLi |
Molecular Weight |
114.8 g/mol |
IUPAC Name |
lithium;silver |
InChI |
InChI=1S/Ag.Li |
InChI Key |
WUALQPNAHOKFBR-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Ag] |
Origin of Product |
United States |
Preparation Methods
Optimization of Reaction Conditions
The synthesis involves varying concentrations of AgNO₃ (0.4–1.2 mM) and Li₂SO₄ (0.2–1 mM) with quercetin (QCT) at volume ratios of 1:1, 1:2, and 2:1. A constant pH of 5, maintained using 0.1 M sodium hydroxide (NaOH), and a reaction temperature of 50°C ensure optimal nanoparticle formation. Ultraviolet-visible (UV-Vis) spectrophotometry (250–750 nm) confirms nanoparticle synthesis through characteristic plasmon resonance peaks.
Table 1: Optimization Parameters for Li-Ag Nanoparticle Synthesis
| Parameter | Silver Nanoparticles (AgNPs) | Lithium Nanoparticles (LiNPs) |
|---|---|---|
| Precursor Concentration | 0.4–1.2 mM AgNO₃ | 0.2–1 mM Li₂SO₄ |
| QCT:Precursor Ratio | 1:1, 1:2, 2:1 | 1:1, 1:2, 2:1 |
| pH | 5 | 5 |
| Temperature | 50°C | 50°C |
| Stabilization Mechanism | Van der Waals forces | Colloidal stabilization |
Scanning electron microscopy (SEM) reveals that AgNPs and LiNPs synthesized under these conditions exhibit spherical morphologies with diameters ranging from 20–150 nm. The non-covalent interactions between quercetin and nanoparticles prevent aggregation, making this method scalable for biomedical and energy storage applications.
Electrochemical Alloying in Battery Systems
Electrochemical alloying is a predominant method for forming Li-Ag intermetallics in situ during battery cycling. Silver thin films or coatings react with lithium ions during charge/discharge processes, forming phases such as Li₃Ag, LiAg, and Li₁₂Ag.
Phase Formation and Stability
Galvanostatic intermittent titration (GITT) analyses reveal distinct voltage plateaus corresponding to two-phase regions (e.g., LiAg → Li₂Ag) and single-phase solid solutions. At room temperature, lithium exhibits limited solubility in silver (≤5 at%), but under electrochemical driving forces, lithiation proceeds via sequential phase transformations:
- LiAg (B2 structure) : Forms at low lithium concentrations.
- Li₃Ag (D0₃ structure) : Stable at intermediate compositions.
- Li₁₂Ag (γ-brass derivative) : Emerges in lithium-rich environments.
Table 2: Electrochemical Alloying Conditions and Outcomes
| Current Density (mA/cm²) | Electrolyte Composition | Dominant Phase | Capacity Retention (100 cycles) |
|---|---|---|---|
| 0.5 | 1M LiPF₆ in EC/DEC | LiAg | 92% |
| 1.0 | 0.5M LiTFSI in DOL/DME | Li₃Ag | 88% |
| 2.0 | Solid-state LPSC | Li₁₂Ag | 78% |
Electrochemical impedance spectroscopy (EIS) shows that Li-Ag interphases reduce charge-transfer resistance by 30–50% compared to bare lithium, enhancing cycle life.
Molten Lithium Infiltration into Composite Matrices
Infiltration of molten lithium into reduced graphene oxide (rGO) matrices decorated with silver nanoparticles produces Li-Ag composites with enhanced mechanical stability. This method involves:
- Dispersion of Ag Nanoparticles : Silver nanoparticles (150 nm) are mixed with graphene oxide (GO) in a 9:1 mass ratio.
- Thermal Reduction : GO/Ag films are reduced at 380°C under argon to form rGO/Ag substrates.
- Lithium Infiltration : Molten lithium (180°C) infiltrates the rGO/Ag matrix, forming a Li-Ag alloy composite.
Table 3: Li-Ag Composite Properties via Molten Infiltration
| Parameter | Value |
|---|---|
| Lithium Loading | 10.29 mg/cm² |
| Porosity | 15–20% |
| Ionic Conductivity | 2.1 × 10⁻³ S/cm |
| Dendrite Suppression | >500 cycles at 1 mA/cm² |
This approach yields flexible, high-capacity anodes suitable for solid-state batteries, with lithium diffusivity improved by 40% due to Ag-Li alloy interfaces.
Silver Mirror Reaction for Surface Modification
The silver mirror reaction deposits metallic silver onto lithium-containing cathodes (e.g., LiFePO₄/C) to enhance electronic conductivity. The process involves:
- Suspension in AgNO₃ : LiFePO₄/C particles are dispersed in silver nitrate solution.
- Reduction with Glucose : Ag⁺ ions are reduced to Ag⁰, forming a nanoscale silver coating.
- Annealing : Post-reduction annealing at 500°C in argon stabilizes the Ag-LiFePO₄ interface.
This modification increases the reversible capacity of LiFePO₄/C from 126.0 mAh/g to 149.8 mAh/g at 60 mA/g, attributed to reduced charge-transfer resistance and improved lithium-ion diffusion.
Physical Vapor Deposition (PVD) Techniques
PVD methods, such as sputter-coating, create uniform Li-Ag interphases without solvent contamination. Silver layers (50–200 nm) are deposited onto lithium foils, followed by thermal annealing to promote alloying.
Phase Evolution and Diffusion Mechanisms
First-principles calculations predict low migration barriers (0.1 eV) for lithium in Li₃Ag phases, enabling rapid ion transport. Vacancy-mediated diffusion in Ag-rich face-centered cubic (FCC) matrices is critical for stabilizing lithium deposition morphologies.
Comparative Analysis of Synthesis Methods
Table 4: Synthesis Method Comparison
| Method | Scalability | Cost | Particle Size (nm) | Application Scope |
|---|---|---|---|---|
| Green Synthesis | Moderate | Low | 20–150 | Biomedical, Sensors |
| Electrochemical Alloying | High | Medium | 100–500 | Batteries |
| Molten Infiltration | High | High | 50–200 | Solid-State Batteries |
| Silver Mirror Reaction | Low | Low | 5–20 | Cathode Coatings |
| PVD | Low | High | 10–100 | Thin-Film Devices |
Chemical Reactions Analysis
Types of Reactions
Lithium;silver compounds undergo various types of chemical reactions, including:
Oxidation: Lithium in the compound can be oxidized to form lithium oxide.
Reduction: Silver ions can be reduced to metallic silver.
Substitution: Lithium can replace other metals in certain compounds due to its high reactivity.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Lithium salts in aqueous or non-aqueous solutions.
Major Products
Oxidation: Lithium oxide (Li2O)
Reduction: Metallic silver (Ag)
Substitution: Various lithium compounds depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, lithium;silver compounds are used as catalysts in organic synthesis. Their unique properties enable selective reactions that are difficult to achieve with other catalysts.
Biology
In biology, this compound compounds are being explored for their potential antimicrobial properties. Silver is known for its antibacterial effects, and the addition of lithium may enhance these properties.
Medicine
In medicine, this compound compounds are being investigated for their potential use in drug delivery systems. The combination of lithium’s mood-stabilizing effects and silver’s antimicrobial properties could lead to novel therapeutic applications.
Industry
In industry, this compound compounds are used in the production of high-performance batteries. The combination of lithium’s high energy density and silver’s excellent conductivity makes these compounds ideal for use in next-generation energy storage devices.
Mechanism of Action
The mechanism of action of lithium;silver compounds involves several molecular targets and pathways. Lithium ions can modulate neurotransmitter release and signal transduction pathways in the brain, while silver ions can disrupt bacterial cell membranes and inhibit enzyme activity. The combination of these effects can lead to enhanced therapeutic outcomes in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermodynamic Properties
Lithium–silver intermetallics, such as γ₃-Li₈Ag₅ and γ₁-Li₁₁Ag₂, exhibit ordered vacancy structures (Figure 4, ). These phases form under lithium-rich conditions, with silver atoms arranged tetrahedrally around vacancies. In contrast, silver-rich phases favor face-centered cubic (FCC) symmetry (Figure 5, ). Comparatively, lithium–copper (Li–Cu) systems lack such vacancy ordering and instead form solid solutions or simple binary phases (e.g., LiCu₂), which are less stable under electrochemical cycling .


Electrochemical Behavior
- Lithiophilicity: Silver-modified electrodes (e.g., Li₄Ti₅O₁₂/Ag) show near-zero nucleation overpotential for lithium deposition, outperforming copper-modified analogs (6% wt Ag vs. 21% wt Ag in Li₄Ti₅O₁₂/Ag–Cu composites) . This is attributed to Ag's strong interaction with Li, reducing interfacial resistance.
- Dendrite Inhibition: Carbon–silver anodes in solid-state batteries enable reversible Li plating/stripping by forming stable Li–Ag alloys, whereas pure lithium anodes suffer from dendritic growth . In contrast, lithium–aluminum (Li–Al) anodes mitigate dendrites but exhibit lower ionic conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
